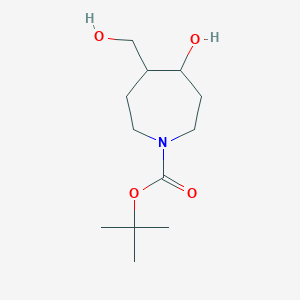![molecular formula C16H24N2O2 B6599123 tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate CAS No. 2866253-61-2](/img/structure/B6599123.png)
tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate: is a synthetic organic compound that has garnered significant interest in various scientific fields The structure of this compound features a tert-butyl group attached to a carbamate moiety, with a substituted cyclobutyl ring that includes both aminomethyl and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes to prepare tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate involves the following steps:
Formation of the Cyclobutyl Ring: : Cyclobutyl intermediates can be synthesized through cycloaddition reactions, where a cycloalkane ring is formed.
Substitution Reactions: : Introduction of the aminomethyl and phenyl groups through electrophilic and nucleophilic substitution reactions.
Carbamate Formation: : The final step involves the formation of the carbamate group by reacting the substituted cyclobutyl compound with tert-butyl isocyanate under controlled conditions.
Reaction conditions typically involve solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial context, the production of this compound would focus on optimizing yield and efficiency. Large-scale reactions might employ continuous flow chemistry to maintain consistent reaction conditions and minimize waste. Automation and advanced analytical techniques would ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often yielding oxo derivatives or hydroxylated products.
Reduction: : Reduction reactions can be used to alter the functional groups, such as converting the carbamate moiety to an amine.
Substitution: : Both electrophilic and nucleophilic substitutions can occur, especially on the phenyl and cyclobutyl rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: : THF, DCM, methanol
Catalysts: : Palladium on carbon (Pd/C), copper(I) iodide (CuI)
Major Products
Major products of these reactions include:
Oxidized derivatives such as cyclobutyl ketones
Reduced compounds with modified amine groups
Substituted phenylcyclobutyl derivatives with varying functional groups
科学研究应用
Chemistry
In chemistry, tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound might be explored for its potential as a precursor to biologically active molecules. Its carbamate group is of particular interest due to its similarity to structures found in various bioactive compounds.
Medicine
In medicine, the compound could serve as a starting point for the development of new pharmaceuticals. The functional groups present in the molecule can be modified to produce compounds with potential therapeutic properties.
Industry
Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate.
作用机制
The mechanism of action of tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate depends on its specific application. Generally, the carbamate group can interact with enzymes and proteins, potentially inhibiting their function. This interaction can involve the formation of covalent bonds with the active sites of enzymes, leading to the modulation of biological pathways.
相似化合物的比较
Compared to other similar compounds, tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate stands out due to its unique cyclobutyl ring structure and the presence of both aminomethyl and phenyl groups. Similar compounds include:
tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-ethylcyclobutyl]carbamate: : Lacks the phenyl group, which affects its chemical properties and reactivity.
tert-butyl N-[(1r,3r)-3-(hydroxymethyl)-3-phenylcyclobutyl]carbamate: : Has a hydroxymethyl group instead of an aminomethyl group, leading to different reactivity and applications.
So, that's this compound in a nutshell—a fascinating compound with diverse applications across multiple fields.
属性
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-3-phenylcyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-13-9-16(10-13,11-17)12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSBSZZJGDBSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(CN)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6599059.png)

![3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6599076.png)



![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid](/img/structure/B6599112.png)

![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)



